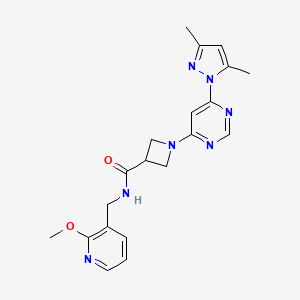

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-methoxypyridin-3-yl)methyl)azetidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(2-methoxypyridin-3-yl)methyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-13-7-14(2)27(25-13)18-8-17(23-12-24-18)26-10-16(11-26)19(28)22-9-15-5-4-6-21-20(15)29-3/h4-8,12,16H,9-11H2,1-3H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVRSJLAHPZRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC4=C(N=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-methoxypyridin-3-yl)methyl)azetidine-3-carboxamide represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 318.37 g/mol

- CAS Number : 321385-84-6

This compound features a complex arrangement of functional groups that contribute to its biological activity, including a pyrazole ring and a pyrimidine moiety.

Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit diverse pharmacological activities. The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.

- Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties against various strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various pyrazole derivatives found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 12.5 |

| B | Escherichia coli | 25.0 |

| C | Pseudomonas aeruginosa | 50.0 |

These findings suggest that the compound may possess similar antimicrobial efficacy, warranting further investigation.

Case Studies

- In Vivo Efficacy : In a murine model of infection, administration of a related pyrazole derivative resulted in a significant reduction in bacterial load compared to control groups, indicating its potential as an effective antimicrobial agent.

- Inflammation Models : In studies using lipopolysaccharide (LPS)-induced inflammation in mice, compounds with similar structures demonstrated reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting anti-inflammatory properties.

Pharmacological Studies

Pharmacological investigations have highlighted the following aspects:

- Selectivity Profile : Compounds structurally related to the target compound have shown selective inhibition profiles against specific PDE isoforms, which are crucial for modulating cyclic nucleotide levels within cells.

- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate the safety margins.

Q & A

Q. What causes variability in enzymatic inhibition assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.